N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives demonstrated potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of similar compounds in medicinal chemistry for targeting various biological pathways. The structural modifications led to compounds with significant cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential for the development of new therapeutic agents (Rahmouni et al., 2016).
Antimycobacterial Activity
Compounds related to pyrazolopyrimidines were synthesized and evaluated for their antimycobacterial activity, with some showing potency against Mycobacterium tuberculosis. The synthesis of pivaloyloxymethyl derivatives aimed to improve cellular permeability, indicating the compound's potential utility in treating tuberculosis and related mycobacterial infections (Gezginci et al., 1998).
Anticancer and Enzyme Inhibition
Another study focused on the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, revealing their anticancer activity and mTOR inhibition capabilities. This highlights the potential of pyrazolopyrimidine derivatives in cancer therapy, particularly through targeting specific cancer-related pathways and enzymes (Reddy et al., 2014).
Antimicrobial and Antitumor Activities
N-arylpyrazole-containing enaminones were synthesized, showcasing their utility as intermediates for generating compounds with significant antimicrobial and antitumor effects. This research underlines the broad spectrum of biological activities that can be targeted through structural modifications of pyrazolopyrimidine derivatives, providing a foundation for the development of new drugs with enhanced efficacy and selectivity (Riyadh, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-9-8-12(18-14(23)16(2,3)4)21(20-9)15-17-11-7-5-6-10(11)13(22)19-15/h8H,5-7H2,1-4H3,(H,18,23)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOZYBUQWOIECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC3=C(CCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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